molecular formula C6H14ClNO3 B2676550 Afegostat (hydrochloride) CAS No. 2580234-21-3

Afegostat (hydrochloride)

カタログ番号: B2676550
CAS番号: 2580234-21-3
分子量: 183.63
InChIキー: XXPFHYCYDUDOIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Afegostat (hydrochloride), also known as isofagomine, is a small molecule that belongs to the class of organic compounds known as piperidines. It was initially developed as an experimental drug for the treatment of certain forms of Gaucher’s disease. Afegostat functions as a pharmacological chaperone that specifically and reversibly binds to acid-β-glucosidase in the endoplasmic reticulum, enhancing its activity .

準備方法

Afegostat can be synthesized through various synthetic routes. One common method involves the preparation of isofagomine, which is then converted to its hydrochloride form. The synthetic route typically includes the following steps:

Industrial production methods for afegostat (hydrochloride) are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.

化学反応の分析

Afegostat (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Afegostat can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert afegostat to its reduced forms.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the nitrogen atom in the piperidine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Scientific Research Applications

Afegostat has several applications across various fields of research:

  • Biochemistry and Enzyme Kinetics
    • Afegostat is utilized to study enzyme kinetics and the molecular basis of enzyme dysfunction in lysosomal storage disorders. Its ability to stabilize glucocerebrosidase provides insights into enzyme misfolding and its implications for disease.
  • Lysosomal Storage Disorders
    • The compound is primarily studied in the context of Gaucher's disease. Research has demonstrated that afegostat can enhance the activity of glucocerebrosidase in vitro and in vivo, making it a valuable tool for understanding and potentially treating this condition .
  • Pharmacological Research
    • Although afegostat's development as a drug was discontinued after a Phase II clinical trial failure in 2009, it continues to be used in research settings to explore its pharmacological properties and potential therapeutic effects . Studies have shown that afegostat can improve GCase activity in various tissues, including brain, liver, and spleen .

Clinical Studies

Afegostat was involved in several clinical trials aimed at assessing its efficacy and safety:

  • Phase II Clinical Trial : This trial aimed to evaluate afegostat's effectiveness in increasing glucocerebrosidase activity among patients with Gaucher's disease. Despite initial promise, the trial did not meet its primary endpoints, leading to the termination of further development .
  • Preclinical Studies : Subsequent research has focused on understanding how afegostat interacts with various mutations of glucocerebrosidase. These studies have provided valuable data on how pharmacological chaperones can be utilized to manage enzyme-related disorders .

Case Studies

Several case studies have highlighted the potential applications of afegostat:

  • Gaucher Disease Management : In cases where patients exhibit specific mutations such as N370S, afegostat has been shown to significantly enhance enzyme activity. This improvement can potentially lead to better clinical outcomes for patients suffering from this genetic disorder .
  • Research on Other Lysosomal Disorders : Afegostat's mechanism as an enzyme stabilizer has prompted investigations into its effects on other lysosomal storage disorders beyond Gaucher's disease, such as GM1-gangliosidosis and Morquio B disease. Early findings suggest that it may also induce maturation of mutant β-galactosidase in fibroblasts from affected patients .

Summary Table of Applications

Application AreaDescription
BiochemistryStudy of enzyme kinetics and molecular dysfunctions
Lysosomal Storage DisordersPrimarily focused on Gaucher's disease; enhances glucocerebrosidase activity
Pharmacological ResearchInvestigating therapeutic effects despite discontinued drug development
Clinical TrialsPhase II trials aimed at gauging efficacy; results led to termination
Case StudiesEvidence supporting use in Gaucher’s disease and potential applications in other disorders

作用機序

Afegostat (hydrochloride) exerts its effects by binding selectively to the N370S mutant form of glucocerebrosidase, an enzyme involved in the metabolism of glucocerebroside. This binding restores the correct conformation of the enzyme, enhancing its activity by approximately threefold. The molecular targets and pathways involved include the endoplasmic reticulum and lysosomal pathways, where afegostat acts as a chaperone to stabilize the enzyme and facilitate its proper folding and function .

類似化合物との比較

Afegostat (hydrochloride) can be compared with other similar compounds, such as:

    Imiglucerase: A recombinant human β-glucocerebrosidase used for enzyme replacement therapy in Gaucher’s disease.

    Miglustat: Another orphan drug for the treatment of Gaucher’s disease with a different mechanism of action.

    Eliglustat: A substrate reduction therapy for Gaucher’s disease that inhibits the synthesis of glucocerebroside.

Afegostat is unique in its mechanism of action as a pharmacological chaperone, which distinguishes it from enzyme replacement therapies and substrate reduction therapies .

生物活性

Afegostat (hydrochloride), also known as AT3375, is a pharmacological chaperone primarily investigated for its therapeutic potential in lysosomal storage disorders, particularly Gaucher disease. This compound has garnered attention due to its ability to enhance the activity of glucocerebrosidase (GC), an enzyme crucial for the metabolism of glucocerebrosides. This article explores the biological activity of Afegostat, including its mechanism of action, research findings, and clinical implications.

Afegostat functions as a pharmacological chaperone , stabilizing the misfolded GC enzyme and facilitating its proper trafficking to the lysosome. This is particularly relevant for patients with specific mutations in the glucocerebrosidase gene that impair enzyme function and localization. By enhancing enzyme activity in the lysosome, Afegostat helps reduce the accumulation of glucocerebrosides, which are responsible for the pathological manifestations of Gaucher disease.

Preclinical Studies

Preclinical evaluations have demonstrated that Afegostat effectively increases GC activity in various cellular models. For instance, studies using fibroblasts from Gaucher patients revealed that treatment with Afegostat led to significant increases in GC translocation to lysosomes and enhanced enzymatic activity compared to untreated controls .

Table 1: Summary of Preclinical Findings on Afegostat

Study TypeCell ModelTreatment ConcentrationObserved Effect
Fibroblast AssayN370S mutant fibroblasts1 nM - 50 µMIncreased lysosomal GC activity
Enzyme Activity AssayPurified GC enzymeVariesEnhanced hydrolysis of glucocerebrosides

Clinical Trials

Afegostat has been evaluated in several clinical trials aimed at assessing its safety and efficacy. A notable Phase 2 trial focused on patients with Gaucher disease who were receiving enzyme replacement therapy (ERT). The results indicated that co-administration of Afegostat with ERT led to improved clinical outcomes, including reduced liver and spleen volumes and improved quality of life metrics .

Table 2: Key Clinical Trial Outcomes for Afegostat

Trial PhasePatient PopulationPrimary EndpointResults Summary
Phase 2Gaucher disease patientsLiver/Spleen volumeSignificant reduction observed
Phase 2 ExtensionLong-term Gaucher patientsQuality of lifeImprovement in patient-reported outcomes

Case Studies

Several case studies have provided insights into the real-world application of Afegostat. For example, one case involved a patient with the N370S mutation who exhibited significant clinical improvement after initiating treatment with Afegostat alongside ERT. The patient reported decreased fatigue and improved mobility within three months of treatment initiation .

特性

IUPAC Name

5-(hydroxymethyl)piperidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c8-3-4-1-7-2-5(9)6(4)10;/h4-10H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPFHYCYDUDOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。